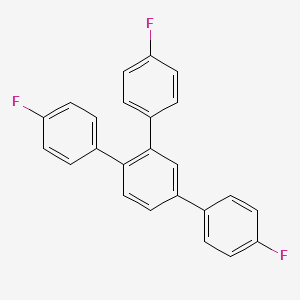
1,2,4-Tris(4-fluorophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tris(4-fluorophenyl)benzene is an organic compound characterized by a benzene ring substituted with three 4-fluorophenyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Tris(4-fluorophenyl)benzene typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts to couple aryl halides with aryl boronic acids under mild conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, solvent recycling and catalyst recovery are crucial for sustainable industrial processes .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tris(4-fluorophenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding hydrocarbons .
Scientific Research Applications
1,2,4-Tris(4-fluorophenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,2,4-Tris(4-fluorophenyl)benzene involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1,3,5-Tris(4-fluorophenyl)benzene: Similar structure but different substitution pattern.
1,2,4-Tris(4-chlorophenyl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity and properties.
1,2,4-Tris(4-methylphenyl)benzene: Methyl groups instead of fluorine, affecting the compound’s electronic properties.
Uniqueness: 1,2,4-Tris(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects.
Properties
CAS No. |
896102-02-6 |
|---|---|
Molecular Formula |
C24H15F3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,2,4-tris(4-fluorophenyl)benzene |
InChI |
InChI=1S/C24H15F3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |
InChI Key |
RGSJSDPBOHZJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


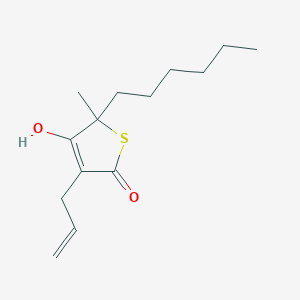
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
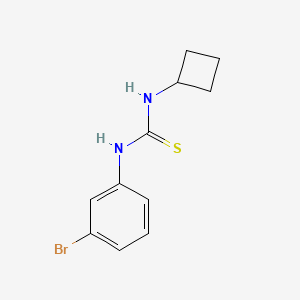
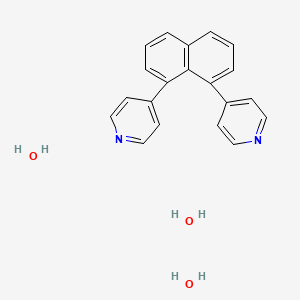
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
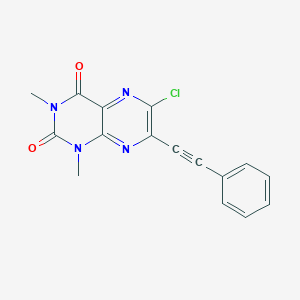
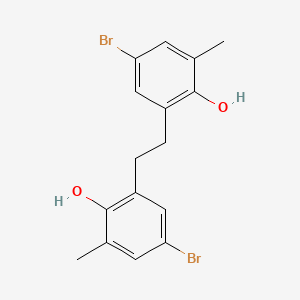
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

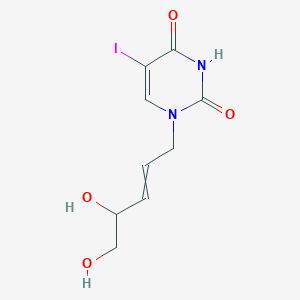
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
